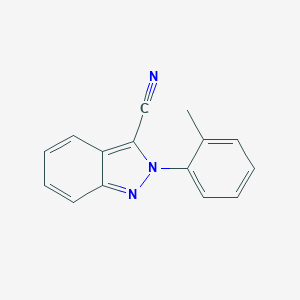![molecular formula C12H15NOS B239875 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. One of the main directions is the further optimization of its anticancer properties, including the development of new derivatives with improved potency and selectivity. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-piperidin-1-ylmethylthiophenol with cyclohexane-1,3-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting compound is then purified by recrystallization to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of new materials with unique properties. In catalysis, it has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Propiedades
Nombre del producto |
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,15H,1-3,8-9H2 |
Clave InChI |
OMBVAQBVXMCKPY-UHFFFAOYSA-N |
SMILES isomérico |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
SMILES canónico |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)







![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)


![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)

